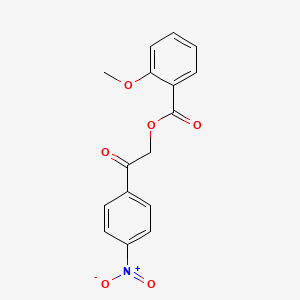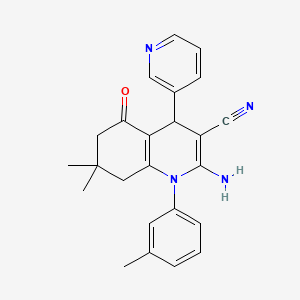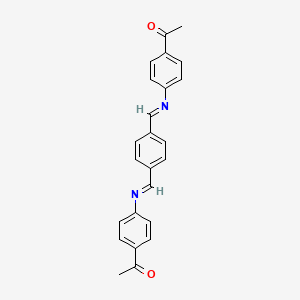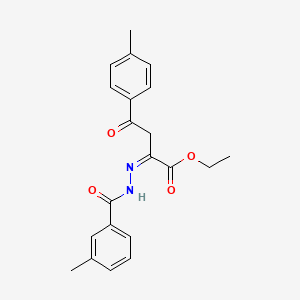
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is an organic compound that features a nitrophenyl group and a methoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-methoxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-methoxybenzoate: Similar in structure but with an amino group instead of a nitro group.
Methyl 5-formyl-2-methoxybenzoate: Contains a formyl group instead of a nitrophenyl group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is unique due to the presence of both a nitrophenyl group and a methoxybenzoate ester, which allows it to participate in a variety of chemical reactions and makes it useful in multiple research applications .
Eigenschaften
Molekularformel |
C16H13NO6 |
|---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-methoxybenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15-5-3-2-4-13(15)16(19)23-10-14(18)11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3 |
InChI-Schlüssel |
UFICAKQOIWBEHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11533819.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)


![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11533882.png)
![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)


![2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol](/img/structure/B11533898.png)

